Technical Whitepaper: [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol
Technical Whitepaper: [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol
CAS Number: 93225-04-8
Part 1: Executive Summary & Strategic Value
The "Spiro Switch": Escaping Flatland in Drug Discovery
In modern medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to three-dimensional,
Unlike flexible gem-dimethyl groups or planar phenyl rings, this spirocyclic diol offers a unique structural proposition: it freezes the exit vectors of attached pharmacophores into a specific tetrahedral geometry without introducing chirality (at the spiro center) or excessive lipophilicity.
Core Value Proposition:
-
Metabolic Stability: The strained spiro[3.3]heptane core is highly resistant to oxidative metabolism (P450) compared to cyclohexyl or piperidinyl analogs.
-
Vector Orthogonality: The two hydroxymethyl arms project into space with precise geometry, allowing for the construction of linkers (e.g., in PROTACs) that maintain a fixed distance between warheads.
-
Solubility Enhancement: Increasing the fraction of
carbons ( ) correlates with improved aqueous solubility and reduced promiscuous binding.
Part 2: Physicochemical Profile[2][3]
The following data characterizes the core scaffold. Researchers should note that the high rigidity of the spiro[3.3]heptane system results in a higher melting point and glass transition temperature (
| Property | Value / Description | Impact on Design |
| CAS Number | 93225-04-8 | Unique Identifier |
| IUPAC Name | [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol | Official nomenclature |
| Synonyms | Spiro[3.3]heptane-2,2-dimethanol; 2,2-Bis(hydroxymethyl)spiro[3.3]heptane | Common usage |
| Molecular Formula | - | |
| Molecular Weight | 156.22 g/mol | Fragment-based design friendly |
| CLogP | ~0.8 (Predicted) | Low lipophilicity aids solubility |
| TPSA | 40.46 | Good membrane permeability range |
| H-Bond Donors | 2 | Versatile functionalization handles |
| Geometry | Rigid, non-planar | Prevents "molecular collapse" |
Part 3: Synthesis & Manufacturing Protocol
Process Overview: The Double-Alkylation Strategy
The synthesis of CAS 93225-04-8 relies on the construction of the strained spiro[3.3]heptane ring via sequential alkylation of malonate derivatives, followed by a reductive workup. This protocol is designed for high purity and scalability, minimizing ring-opening side reactions.
Visual Workflow (DOT Diagram)
Figure 1: Step-wise synthetic pathway from commodity chemicals to the target spiro-diol.
Detailed Experimental Protocol
Step 1: Formation of the Spiro Diester Core Note: While starting from diethyl cyclobutane-1,1-dicarboxylate is common, this protocol assumes the formation of the second ring.
-
Reagents: Diethyl cyclobutane-1,1-dicarboxylate (1.0 eq), 1,3-dibromopropane (1.2 eq), Sodium Hydride (60% dispersion, 2.5 eq), DMF (anhydrous).
-
Setup: Flame-dried 3-neck round bottom flask under Argon atmosphere.
-
Procedure:
-
Suspend NaH in DMF at 0°C.
-
Add Diethyl cyclobutane-1,1-dicarboxylate dropwise. Allow evolution of
gas to cease (formation of enolate). -
Add 1,3-dibromopropane dropwise.
-
Critical Process Parameter (CPP): Heat to 60°C for 12 hours. Higher temperatures (>100°C) may cause decarboxylation or polymerization.
-
Workup: Quench with saturated
, extract with diethyl ether. -
Purification: Vacuum distillation is preferred over column chromatography to isolate the Diethyl spiro[3.3]heptane-2,2-dicarboxylate.
-
Step 2: Reduction to the Diol (CAS 93225-04-8)
-
Reagents: Spiro-diester (from Step 1), Lithium Aluminum Hydride (LiAlH4, 2.2 eq), dry THF.
-
Procedure:
-
Prepare a slurry of LiAlH4 in dry THF at 0°C.
-
Add the spiro-diester in THF dropwise to control the exotherm.
-
Reflux for 4 hours to ensure complete reduction of the sterically hindered esters.
-
Fieser Quench: Carefully add water (
mL), 15% NaOH ( mL), then water ( mL) sequentially, where is the weight of LiAlH4 in grams.
-
-
Isolation: Filter the granular white precipitate. Concentrate the filtrate.
-
Validation: The product should be a viscous oil or low-melting solid.
-
1H NMR (CDCl3): Look for the disappearance of ethyl ester signals (quartet ~4.1 ppm) and appearance of methylene protons adjacent to -OH (~3.6-3.8 ppm). The spiro ring protons appear as multiplets between 1.8-2.4 ppm.
-
Part 4: Medicinal Chemistry Applications[1][2][4][6][7][8]
Bioisosteric Logic: The "Exit Vector" Advantage
The primary utility of CAS 93225-04-8 is its ability to serve as a scaffold that orients substituents in a specific 3D trajectory.
Comparative Topology Diagram
Figure 2: Comparison of spiro[3.3]heptane against traditional linkers/spacers.
Key Applications:
-
PROTAC Linkers: The diol functionality allows for the attachment of an E3 ligase ligand on one side and a Target Protein ligand on the other. The rigid spiro core prevents the linker from collapsing on itself (the "U-shape" conformation), which often reduces degradation efficiency in Proteolysis Targeting Chimeras (PROTACs).
-
Polyester & Polyurethane Synthesis: In material science, this diol is used to synthesize high-performance polymers. The spiro-fusion imparts high thermal stability and resistance to hydrolysis, making it valuable for bio-implantable materials.
-
Fragment-Based Drug Discovery (FBDD): The molecule serves as a "hub." By converting the alcohols to leaving groups (mesylates/tosylates), researchers can displace them with amines to create 2,2-diaminospiro[3.3]heptanes , which are privileged scaffolds in GPCR and ion channel research.
Part 5: References
-
Echochemical Co., Ltd. (n.d.). [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol Product Page. Retrieved from [Link]
-
Mykhailiuk, P. K. (2024).[2] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. National Institutes of Health (PubMed). Retrieved from [Link]
-
Hamza, D., & Barnes, J. (2009). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Connect. Retrieved from [Link]
-
PubChem . (n.d.). Spiro[3.3]heptan-2-ylmethanol Compound Summary. (Note: Related mono-alcohol data for structural comparison). Retrieved from [Link]
